1-Ethyl-N-methyl-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-N-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, characterized by an ethyl group at the first position and a methyl group at the nitrogen atom, exhibits interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N-methyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . Another method includes the reaction of α,β-unsaturated aldehydes with hydrazine, leading to the formation of pyrazoles .
Industrial Production Methods: Industrial production often employs multi-step synthetic routes that ensure high yield and purity. These methods typically involve the use of catalysts and optimized reaction conditions to facilitate the formation of the desired pyrazole derivative .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides .
Scientific Research Applications
1-Ethyl-N-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-Ethyl-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
Uniqueness: 1-Ethyl-N-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-N-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3/c1-3-9-5-4-6(7-2)8-9/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
FOFDGAWFBCEICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC |
Origin of Product |
United States |
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